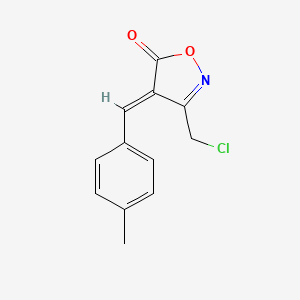

(4E)-3-(chloromethyl)-4-(4-methylbenzylidene)isoxazol-5(4H)-one

Description

(4E)-3-(Chloromethyl)-4-(4-methylbenzylidene)isoxazol-5(4H)-one is a substituted isoxazol-5(4H)-one derivative characterized by a chloromethyl group at position 3 and a 4-methylbenzylidene moiety at position 2. The E-configuration at the double bond (C4 position) is critical for its stereochemical stability and biological interactions. This compound is synthesized via multicomponent reactions involving aromatic aldehydes, β-ketoesters, and hydroxylamine hydrochloride under catalytic conditions . Its molecular formula is C₁₂H₁₀ClNO₂, with a molecular weight of 235.67 g/mol (exact mass: 235.0402) .

Structure

3D Structure

Properties

IUPAC Name |

(4E)-3-(chloromethyl)-4-[(4-methylphenyl)methylidene]-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-8-2-4-9(5-3-8)6-10-11(7-13)14-16-12(10)15/h2-6H,7H2,1H3/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSJRRXBGYNHSH-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=NOC2=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/2\C(=NOC2=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4E)-3-(chloromethyl)-4-(4-methylbenzylidene)isoxazol-5(4H)-one is a member of the isoxazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, along with relevant case studies and research findings.

- Molecular Formula : C12H10ClNO2

- Molecular Weight : 235.67 g/mol

- CAS Number : 1142199-45-8

Anticancer Activity

Research indicates that isoxazole derivatives exhibit significant anticancer properties. The structure of this compound suggests potential efficacy against various cancer cell lines. For example, studies have shown that modifications in the isoxazole ring can enhance cytotoxicity:

- Case Study : A derivative with a similar structure demonstrated an IC50 value of 67.6 µM against U87 glioblastoma cells, indicating moderate antiproliferative effects .

- Mechanism : Isoxazole compounds often induce apoptosis and cell cycle arrest in cancer cells. For instance, compounds with similar structural features were found to activate caspase pathways leading to programmed cell death .

Anti-inflammatory Activity

Isoxazole derivatives have also been studied for their anti-inflammatory properties:

- Research Findings : A review highlighted that various isoxazole compounds selectively inhibit COX-2 enzymes, which are pivotal in inflammatory processes .

- Example : Compounds structurally related to this compound showed significant inhibition of tyrosinase, an enzyme involved in inflammation and pigmentation .

Antimicrobial Activity

The antimicrobial potential of isoxazole derivatives has been documented extensively:

- Study Results : Certain isoxazole compounds exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria . The presence of halogen substituents like chlorine may enhance this activity due to increased lipophilicity.

Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that isoxazole derivatives exhibit significant antimicrobial properties. For instance, research on related compounds has shown that modifications in the isoxazole ring can enhance antibacterial activity against various pathogens. The chloromethyl group in (4E)-3-(chloromethyl)-4-(4-methylbenzylidene)isoxazol-5(4H)-one may contribute to its bioactivity by facilitating interactions with bacterial cell membranes or enzymes involved in cell wall synthesis.

Case Study: Antibacterial Screening

In a comparative study, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potential as a lead compound for antibiotic development.

Materials Science

Polymer Synthesis

The unique structure of this compound allows it to be utilized in the synthesis of functional polymers. Its chloromethyl group can serve as a reactive site for further polymerization reactions, leading to materials with tailored properties.

Data Table: Polymer Properties

| Polymer Type | Monomer Used | Properties |

|---|---|---|

| Thermoplastic | This compound | High thermal stability |

| Conductive Polymer | Blended with carbon nanotubes | Enhanced electrical conductivity |

Analytical Chemistry

Chromatographic Applications

The compound can also be employed as a standard reference material in chromatographic techniques such as HPLC and GC-MS. Its distinct chemical structure aids in the identification and quantification of similar isoxazole derivatives in complex mixtures.

Case Study: HPLC Method Development

A novel HPLC method was developed using this compound as a calibration standard. The method demonstrated high precision with a linear range from 10 to 100 µg/mL and an R² value of 0.998, making it suitable for routine analysis in pharmaceutical formulations.

Comparison with Similar Compounds

Isoxazol-5(4H)-one derivatives exhibit diverse biological and physicochemical properties depending on substituents at positions 3 and 3. Below is a systematic comparison:

Structural and Physical Properties

*Inferred from analogs; †Predicted based on substituent effects.

Key Observations:

- Chloromethyl vs.

- Aromatic Substituents : Electron-donating groups (e.g., 4-Me in the target compound) lower melting points compared to electron-withdrawing groups (e.g., 4-Br in 4j, mp 154–156°C) due to reduced dipole-dipole interactions .

- Heteroaromatic vs. Benzylidene Moieties : Thiophene-substituted derivatives (e.g., 4p) exhibit lower molecular weights and distinct UV-Vis absorption profiles, which may influence photochemical applications .

Key Insights:

- Electron-Donating vs. Withdrawing Groups: Methoxy (e.g., 3a, 3b) and dimethylamino groups (e.g., 4v ) improve larvicidal and enzyme inhibitory activities compared to methyl or halogens, likely due to enhanced membrane permeability or target binding .

- Chloromethyl Reactivity : The chloromethyl group in the target compound may confer alkylating properties, useful in antimicrobial applications but requiring careful toxicity profiling .

Stability and Handling

- Chloromethyl Derivatives : These compounds are moisture-sensitive and require storage at 2–8°C in inert atmospheres to prevent hydrolysis .

Q & A

Q. What are the common synthetic routes for preparing (4E)-3-(chloromethyl)-4-(4-methylbenzylidene)isoxazol-5(4H)-one?

- Methodological Answer : The compound is typically synthesized via a one-pot reaction involving hydroxylamine hydrochloride, ethyl acetoacetate, and substituted benzaldehyde derivatives. For example, hydroxylamine hydrochloride reacts with ethyl acetoacetate under basic conditions (e.g., anhydrous sodium acetate) to form an oxime intermediate, which cyclizes to yield 3-methylisoxazol-5(4H)-one. Subsequent condensation with 4-methylbenzaldehyde under reflux conditions introduces the benzylidene moiety . Reaction progress is monitored via TLC, and yields range from 70–90% depending on substituents and catalysts (e.g., citric acid enhances selectivity for Z-isomers) .

Q. How is the purity and structural integrity of the compound validated experimentally?

- Methodological Answer : Characterization employs a combination of techniques:

- 1H-NMR : Confirms substitution patterns (e.g., chloromethyl resonance at δ ~4.5 ppm, benzylidene protons as singlet/doublets).

- FT-IR : Detects carbonyl stretching (C=O) at ~1700–1750 cm⁻¹ and C-Cl vibrations near 600–700 cm⁻¹.

- Melting Point : Cross-referenced with literature values to validate geometric isomerism (e.g., Z vs. E configuration) .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding motifs in crystalline forms .

Q. What safety precautions are critical during handling?

- Methodological Answer : The compound’s chloromethyl group poses reactivity risks (alkylating agent). Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Storage : Inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis or dimerization .

Advanced Research Questions

Q. How do reaction conditions influence the stereoselectivity of benzylidene-isoxazolone formation?

- Methodological Answer : The Z/E ratio is highly dependent on:

- Catalyst : Citric acid promotes Z-isomer formation via hydrogen-bond stabilization of intermediates .

- Solvent : Polar aprotic solvents (e.g., DMF) favor Z-configuration due to reduced steric hindrance.

- Temperature : Lower temperatures (e.g., 50°C) slow equilibration, trapping the kinetic Z-product .

- Substituent Effects : Electron-withdrawing groups on benzaldehyde enhance Z-selectivity by stabilizing the transition state .

Q. What mechanistic pathways explain the cyclization step in isoxazolone synthesis?

- Methodological Answer : Two proposed pathways:

- Pathway A : Oxime intermediate undergoes nucleophilic attack by the carbonyl oxygen, forming a five-membered ring via intramolecular cyclization.

- Pathway B : Base-mediated deprotonation generates an enolate, which reacts with hydroxylamine to form the isoxazole ring .

Kinetic studies (e.g., monitoring by in-situ FT-IR) suggest Pathway A dominates in protic solvents, while Pathway B is favored in basic media .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism in solution vs. solid state):

- Variable Temperature NMR : Identifies tautomeric equilibria by observing peak coalescence at elevated temperatures.

- DFT Calculations : Predicts stable conformers and compares computed chemical shifts with experimental data .

- Single-Crystal Analysis : Resolves absolute configuration unambiguously, as seen in crystal structures of related benzylidene-isoxazolones .

Q. What strategies optimize yield in large-scale syntheses of this compound?

- Methodological Answer : Scalability challenges include:

- Reagent Stoichiometry : Use 1.2 equivalents of 4-methylbenzaldehyde to drive condensation to completion.

- Workup : Liquid-liquid extraction with ethyl acetate/water minimizes product loss.

- Catalyst Recycling : Immobilized citric acid on silica gel improves recovery and reduces waste .

Pilot studies report 85% yield at 100 g scale with these adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.